N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16273749
InChI: InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-13-27(14-10-24)36(33,34)30-17-15-29(16-18-30)19-25(32)20-35-26-11-7-23(8-12-26)22-5-3-2-4-6-22/h2-14,25,32H,15-20H2,1H3,(H,28,31)
SMILES:
Molecular Formula: C27H31N3O5S
Molecular Weight: 509.6 g/mol

N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC16273749

Molecular Formula: C27H31N3O5S

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide -

Specification

Molecular Formula C27H31N3O5S
Molecular Weight 509.6 g/mol
IUPAC Name N-[4-[4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazin-1-yl]sulfonylphenyl]acetamide
Standard InChI InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-13-27(14-10-24)36(33,34)30-17-15-29(16-18-30)19-25(32)20-35-26-11-7-23(8-12-26)22-5-3-2-4-6-22/h2-14,25,32H,15-20H2,1H3,(H,28,31)
Standard InChI Key QYBRVULKBOOGQR-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a piperazine core substituted with a 3-(biphenyl-4-yloxy)-2-hydroxypropyl chain and a 4-sulfamoylphenylacetamide group. Key structural elements include:

  • Biphenyl-4-yloxy moiety: A lipophilic aromatic system that may enhance membrane permeability and receptor binding .

  • 2-Hydroxypropyl linker: Introduces stereochemical complexity and hydrogen-bonding capacity, potentially influencing target selectivity .

  • Piperazine ring: A nitrogen-containing heterocycle common in CNS-active drugs, providing conformational flexibility and solubility .

  • Sulfonamide bridge: Known for enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases) and antimicrobial activity .

  • Acetamide terminus: Modulates pharmacokinetics by altering metabolic stability and plasma protein binding .

The IUPAC name follows systematic nomenclature rules observed in PubChem entries for related sulfonamides , confirming its identity as a 1-(biphenyl-4-yloxy)-3-(piperazin-1-yl)-2-propanol derivative conjugated to a sulfamoylphenylacetamide.

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis is documented, analogous compounds in the literature suggest feasible routes:

Intermediate Preparation

  • Sulfonyl chloride formation: Reacting 4-aminophenylacetamide with chlorosulfonic acid yields the sulfonyl chloride intermediate, as seen in the synthesis of N-(4-sulfamoylphenyl)acetamide derivatives .

  • Piperazine functionalization: Alkylation of piperazine with epichlorohydrin derivatives generates the 2-hydroxypropyl-piperazine scaffold .

Final Coupling

  • Nucleophilic substitution: The piperazine intermediate reacts with the sulfonyl chloride to form the sulfonamide bond, a method validated in PMC studies for analogous anticancer agents .

  • Biphenyl ether formation: Mitsunobu or Ullmann coupling attaches the biphenyl-4-yloxy group to the hydroxypropyl chain .

Structural Analogues and SAR

Key analogues from literature (Table 1) highlight structure-activity relationships (SAR):

Analog StructureBioactivity (GI₅₀, μM)Target Cell LineSource
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide3.7–18BxPC-3 (pancreatic)
4-CF₃-substituted sulfonamides3.1–19MCF-7 (breast)
Biphenyl-containing sulfonamidesN/ATheoretical

Critical SAR Observations:

  • Biphenyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS targets .

  • Hydroxypropyl linkers optimize steric interactions with hydrophobic enzyme pockets .

  • Electron-withdrawing substituents (e.g., CF₃, NO₂) on the sulfonamide aryl ring boost cytotoxicity .

Physicochemical and ADMET Properties

Predicted Properties

  • Molecular weight: ~529.6 g/mol (calculated from structure).

  • logP: ~3.2 (estimated via PubChem analogs ), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (≤10 μM) due to aromatic bulk; may require prodrug strategies.

Metabolic Stability

  • Acetamide hydrolysis: Likely susceptible to hepatic amidases, generating free sulfonamide and acetic acid .

  • Piperazine oxidation: Potential N-dealkylation via CYP3A4, forming polar metabolites .

Future Directions

Synthesis Optimization

  • Explore asymmetric synthesis to isolate enantiomers, as the 2-hydroxypropyl group introduces a chiral center.

  • Investigate PEGylation or glycosylation to enhance solubility.

Target Identification

  • Screen against kinase libraries (e.g., EGFR, VEGFR) given sulfonamide’s affinity for ATP-binding pockets .

  • Evaluate neuroprotective effects in models of Alzheimer’s or Parkinson’s disease.

Preclinical Development

  • Conduct pharmacokinetic studies in rodent models to assess oral bioavailability.

  • Test acute toxicity profiles (LD₅₀) in accordance with OECD guidelines.

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